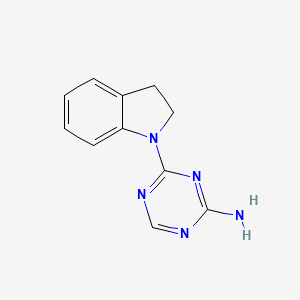

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

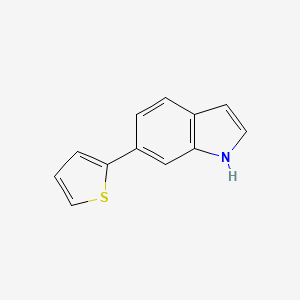

The compound “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine” is a derivative of 2,3-dihydroindole . 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of 2,3-dihydroindole derivatives usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a component of the compound , includes a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1 H, 13 C NMR and IR spectroscopy .Chemical Reactions Analysis

In the synthesis of 2,3-dihydroindole derivatives, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown . This proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activities : A study focused on synthesizing new derivatives of 1,2,4-triazines and examining their antimicrobial activities. This research highlighted the potential of these compounds, including 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, in developing new antimicrobial agents (Ali, Al Harthi, Saad, & Amin, 2016).

Antileukemic Activity

- Synthesis and Biological Screening for Antileukemic Activity : Another research effort involved the synthesis of various 1,3,5-triazin-2-amines and their preliminary biological screening, which identified potent antileukemic activity in specific compounds, suggesting potential therapeutic applications in leukemia treatment (Dolzhenko, Shahari, Junaid, & Tiekink, 2021).

Serotonin Receptor Agents

- Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents : A study focusing on 1,3,5-triazine derivatives, including the compound , identified them as a new chemical family of potent 5-HT6R ligands. These findings have implications for treating cognitive impairment, suggesting a role in developing new cognitive enhancers or treatments for conditions like Alzheimer's disease (Latacz et al., 2019).

Fluorescence and Semiconductor Properties

- Synthesis and Fluorescence Properties of Derivatives : Research demonstrated the synthesis of specific triazine derivatives and evaluated their fluorescence and semiconductor properties. These findings suggest the potential application of such compounds in the development of organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).

Amide and Ester Formation

- Efficient Condensing Agent in Amide and Ester Synthesis : A study highlighted the use of a triazine derivative as an efficient condensing agent for the formation of amides and esters. This application could be valuable in various synthetic and industrial processes (Kunishima et al., 1999).

Orientations Futures

The future directions in the research of 2,3-dihydroindole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine”, could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . These compounds could be of interest as substances with useful pharmacological properties .

Propriétés

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFAFDOURGYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424196 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

879615-84-6 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)